Enantiomeric Identity: R-Configuration Confers Sole Biological Activity; S-Form Is Inactive
Only the (R)-enantiomer of lisofylline inhibits lysophosphatidic acid acyltransferase. (R)-Lisofylline exhibits an IC₅₀ of 0.6 µM against LPAAT, whereas (S)-Lisofylline shows no measurable inhibition at equivalent concentrations . 5'-O-Acetyl (R)-Lisofylline is the direct synthetic precursor that enforces this R-configuration; upon deacetylation, it yields exclusively the active enantiomer. In contrast, racemic lisofylline or pentoxifylline-derived mixtures produce up to 50% inactive S-isomer, diluting potency by at least 2-fold on an enantiomer basis .
| Evidence Dimension | LPAAT inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.6 µM (for the (R)-Lisofylline liberated after deacetylation of 5'-O-Acetyl (R)-Lisofylline) |
| Comparator Or Baseline | (S)-Lisofylline: no inhibition; racemic lisofylline: apparent IC₅₀ ~1.2 µM due to 50% inactive enantiomer |
| Quantified Difference | >2-fold decrease in potency when using racemic material |
| Conditions | In vitro LPAAT enzyme assay; recombinant human enzyme |
Why This Matters
Procurement of the chirally pure acetyl intermediate ensures that subsequent deprotection yields exclusively pharmacologically active (R)-Lisofylline, eliminating the confounding influence of the inactive S-enantiomer in biological assays.
